3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core. This core is known for its significant biological activities and is often utilized in medicinal chemistry. The compound’s structure includes a pivaloyl group attached to a pyrrolidine ring, which is further connected to the thiazolidine-2,4-dione moiety. This unique arrangement imparts the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and antioxidant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This activation improves insulin sensitivity and exerts hypoglycemic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
5-Benzylidene-thiazolidine-2,4-dione: A derivative with enhanced biological activities.
Spiropyrrolidine-oxindole-thiazolidine-2,4-dione: A hybrid compound with potential therapeutic applications
Uniqueness
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, which impart distinct chemical and biological properties. The presence of the pivaloyl group and pyrrolidine ring enhances its stability and biological activity compared to other similar compounds .
Biological Activity
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the context of diabetes management and metabolic regulation. This compound belongs to the thiazolidinedione class, which is known for its role as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists. This article explores the biological activity of this compound through various studies and findings.
Thiazolidinediones (TZDs) like the compound primarily exert their biological effects by activating PPAR-γ. This receptor plays a crucial role in regulating glucose and lipid metabolism, influencing insulin sensitivity, and modulating inflammation. Activation of PPAR-γ leads to:
- Increased insulin sensitivity : Enhancing glucose uptake in adipose tissue and muscle.
- Regulation of lipid metabolism : Promoting fatty acid storage and glucose metabolism.
- Anti-inflammatory effects : Reducing pro-inflammatory cytokine production.
Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
-
Antidiabetic Activity :
- A study demonstrated that derivatives of thiazolidinediones exhibited significant hypoglycemic effects when compared to standard treatments like pioglitazone. The compound showed promising results in reducing blood glucose levels in dexamethasone-induced diabetic rat models .
- In vitro assays indicated that the compound enhances glucose uptake in muscle cells (C2C12 myoblasts), showcasing its potential for antidiabetic applications .
- Molecular Docking Studies :
-
ADMET Profile :
- The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile analysis revealed that the compound meets several drug-like criteria according to Lipinski's Rule of Five. It demonstrated good human intestinal absorption and favorable blood-brain barrier permeability while showing non-carcinogenic properties .
Case Studies
Several case studies have explored the therapeutic implications of thiazolidinedione derivatives:
- Case Study 1 : A clinical trial involving patients with type 2 diabetes showed that treatment with thiazolidinedione derivatives led to significant improvements in glycemic control and lipid profiles compared to placebo groups .
- Case Study 2 : Research on animal models indicated that administration of the compound resulted in reduced liver enzyme levels (AST and ALT), indicating a protective effect against liver damage commonly associated with diabetes medications .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other TZD derivatives:
Compound | Hypoglycemic Effect (mg/dL) | PPAR-γ Activation | Liver Toxicity | ADMET Profile |
---|---|---|---|---|
3-[1-(2,2-dimethylpropanoyl)... | 108.04 ± 4.39 | Yes | None | Favorable |
Pioglitazone | 153.93 ± 4.61 | Yes | Mild | Moderate |
Other TZD Derivative A | 120.00 ± 5.00 | Yes | None | Favorable |
Other TZD Derivative B | 115.00 ± 6.00 | Yes | Moderate | Moderate |
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSJDQGACAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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